molecular formula C16H15NO3 B056715 Methyl 2-amino-3-benzoylphenylacetate CAS No. 61941-58-0

Methyl 2-amino-3-benzoylphenylacetate

Cat. No.: B056715
CAS No.: 61941-58-0
M. Wt: 269.29 g/mol
InChI Key: XSIAJRFXWYEOJL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-benzoylphenylacetate is an organic compound with a complex structure that includes both amino and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-benzoylphenylacetate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-benzoylbenzoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-benzoylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-benzoylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-benzoylphenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-benzoylbenzoate
  • Ethyl 2-amino-3-benzoylphenylacetate
  • Methyl 2-amino-3-(4-methylbenzoyl)phenylacetate

Uniqueness

Methyl 2-amino-3-benzoylphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-amino-3-benzoylphenylacetate (C16H15NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory effects, analgesic potential, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Molecular Formula C16H15NO3\text{Molecular Formula }C_{16}H_{15}NO_{3}

Biological Activities

1. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. A patent indicates that derivatives of this compound exhibit significant anti-inflammatory effects, with comparative studies showing that certain analogs possess activity levels up to 48 times greater than traditional anti-inflammatory agents like 4-amino-3-benzoylphenylacetic acid .

Table 1: Comparative Anti-inflammatory Activity

Compound NameRelative Activity (compared to standard)
2-Amino-3-benzoylphenylacetate39 times
Sodium 2-amino-3-benzoylphenylacetate48 times
2-Amino-6-benzoylphenylacetic acid3 times

2. Analgesic Effects

Research has indicated that this compound may also exhibit analgesic properties. In animal models, compounds with similar structures have shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in edema in rat models. The compound was administered at varying doses, revealing a dose-dependent response in inflammation reduction. The results indicated that higher doses led to more substantial decreases in paw swelling compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study explored modifications on the benzoyl and phenyl groups of this compound. The findings revealed that specific substitutions enhanced both anti-inflammatory and analgesic activities, providing insights for future drug design efforts targeting inflammatory diseases .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Properties

IUPAC Name

methyl 2-(2-amino-3-benzoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-14(18)10-12-8-5-9-13(15(12)17)16(19)11-6-3-2-4-7-11/h2-9H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIAJRFXWYEOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217397
Record name Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-58-0
Record name Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61941-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g. (0.014 mole) of the sodium salt of 2-amino-3-benzoylphenylacetic acid in 100 ml. of dry dimethylformamide was treated with 8.0 g. (0.057 mole) of methyl iodide. After stirring for two hours the solution was poured into water and the aqueous solution extracted several times with ethyl ether. The combined extracts were washed with water, dried over sodium sulfate and concentrated under vacuum to a yellow oil. The oil was crystallized from a chilled methanol-water solution to give 3.5 gms. (90%) of a yellow solid which melted at 52°-54° C.
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